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Compound of Interest

Compound Name: 3-Bromoquinolin-2-amine

CAS No.: 36825-31-7

Cat. No.: B1603987

Get Quote

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the

backbone of numerous therapeutic agents and biologically active compounds.[1] Its rigid,

bicyclic aromatic system provides a well-defined three-dimensional orientation for appended

functional groups, facilitating precise interactions with biological targets. Within this important

class of heterocycles, 3-Bromoquinolin-2-amine emerges as a particularly valuable and

versatile building block for researchers in drug discovery and materials science.

This technical guide offers a senior application scientist's perspective on 3-Bromoquinolin-2-
amine (CAS: 36825-31-7), moving beyond simple data recitation to explain the causality

behind its synthesis and application. We will explore its physicochemical properties, detail

modern synthetic strategies, dissect its reactivity, and illustrate its utility in creating diverse

molecular libraries. The strategic placement of an amino group at the C2 position and a

bromine atom at the C3 position provides two orthogonal, highly tractable synthetic handles.

The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, while

the nucleophilic amino group offers a distinct site for functionalization. This dual functionality

allows for the systematic and logical construction of complex molecules, making it an

indispensable tool for lead optimization and the exploration of chemical space.
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Core Physicochemical and Spectroscopic
Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful

experimentation. The data for 3-Bromoquinolin-2-amine are summarized below.

Property Value Source

CAS Number 36825-31-7 [2][3]

Molecular Formula C₉H₇BrN₂ [2][4]

Molecular Weight 223.07 g/mol [2]

Appearance
(Typically) Off-white to yellow

solid
Varies by supplier

Topological Polar Surface Area 38.9 Å² [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Storage Conditions
2-8°C, inert atmosphere, keep

in dark place
[5]

Spectroscopic Signature Analysis: What to Expect
Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are the primary tools for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (~7.0-9.0 ppm).[6] The protons on the carbocyclic ring (H5, H6, H7, H8) will

appear as a complex multiplet pattern, while the lone proton on the pyridine ring (H4) will

likely be a singlet, deshielded by the adjacent nitrogen. The amine (-NH₂) protons typically

present as a broad singlet, and their chemical shift can be highly dependent on solvent and

concentration.[7] The addition of D₂O will cause the -NH₂ signal to disappear, a classic

confirmatory test.[7]
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal nine unique

carbon signals.[6] The carbon bearing the bromine (C3) will be significantly influenced by the

halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms

(C2, C4, C8a) will be deshielded and appear downfield.[7]

Mass Spectrometry (MS): The mass spectrum provides definitive proof of molecular weight

and elemental composition. A key diagnostic feature for 3-Bromoquinolin-2-amine is the

isotopic signature of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br

isotopes, the molecular ion peak (M⁺) will appear as a characteristic pair of peaks (an M and

M+2 peak) of roughly equal intensity, separated by two mass units.[6] This doublet is an

unmistakable indicator of a monobrominated compound.

Modern Synthesis Strategies: A Regioselective
Approach
The synthesis of specifically substituted quinolines can be challenging due to competing

reaction sites. While classical methods exist, modern organic synthesis favors reactions that

offer high regioselectivity and efficiency. A notable strategy for preparing 3-bromoquinoline

derivatives involves a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-

bromoalkyne.[8] This approach builds the functionalized heterocyclic ring system in a controlled

manner.

Synthesis via Acid-Promoted Rearrangement and
Cycloaddition
This method leverages the in-situ generation of a reactive intermediate from an arylmethyl

azide, which then undergoes a cycloaddition with a bromoalkyne, followed by oxidation to yield

the aromatic quinoline core.[8]

Arylmethyl Azide
N-Aryliminium Ion

(Reactive Intermediate)
  TfOH  

Dihydroquinoline Intermediate

  [4+2] Cycloaddition  

1-Bromoalkyne

3-Bromoquinoline Derivative  Oxidation (DDQ)  
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Caption: Workflow for regioselective synthesis of 3-bromoquinolines.

Experimental Protocol: Synthesis of a 3-Bromoquinoline
Derivative
Causality: This protocol is based on the principles of the method described by Reddy et al.[8]

The use of a strong acid like triflic acid (TfOH) is crucial for promoting the rearrangement of the

azide to the reactive N-aryliminium ion. The subsequent cycloaddition is a powerful C-C and C-

N bond-forming step. Finally, an oxidant like DDQ is required to aromatize the dihydroquinoline

intermediate to the stable quinoline ring system.

Reaction Setup: To a solution of the starting arylmethyl azide (1.0 equiv) in a suitable solvent

(e.g., dichloroethane) at 0 °C, add the 1-bromoalkyne (1.2 equiv).

Initiation: Slowly add triflic acid (TfOH) (1.5 equiv) to the cooled mixture. The acid catalyzes

the formation of the key N-aryliminium ion intermediate.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours,

monitoring progress by Thin-Layer Chromatography (TLC).

Oxidation: Once the formation of the dihydroquinoline intermediate is complete, add 2,3-

Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) to the reaction mixture.

Aromatization: Heat the mixture to 60-80 °C and stir for an additional 6-12 hours until

aromatization is complete (as monitored by TLC).

Workup and Purification: Cool the reaction to room temperature, quench with a saturated

sodium bicarbonate solution, and extract the product with an organic solvent (e.g.,

dichloromethane or ethyl acetate). The combined organic layers are then washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Isolation: Purify the crude product by column chromatography on silica gel to afford the pure

3-bromoquinoline derivative.

Chemical Reactivity and Synthetic Utility
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The power of 3-Bromoquinolin-2-amine lies in its capacity for selective, high-yielding

transformations at its two distinct functional groups. This allows for a modular approach to

building molecular complexity.

The C3-Bromine: A Gateway for Cross-Coupling
The bromine atom serves as an exceptionally reliable handle for palladium-catalyzed cross-

coupling reactions, which are cornerstone transformations in modern drug discovery.

The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-

C(sp²) bonds, enabling the synthesis of biaryl and aryl-heteroaryl structures.[9][10] This

reaction is fundamental for elaborating the 3-Bromoquinolin-2-amine core with new aryl or

heteroaryl fragments to probe structure-activity relationships (SAR).

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0)

catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation,

where the organic group from an organoboron reagent (activated by a base) is transferred to

the palladium center. The cycle concludes with reductive elimination, which forms the new C-

C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is

critical for achieving high yields and preventing side reactions like debromination.[9]

Pd(0)L₂

L₂Pd(II)(Ar)Br

 Oxidative
 Addition
(Ar-Br)

L₂Pd(II)(Ar)(R')

 Transmetalation
(R'-B(OR)₂ + Base)

 Reductive
 Elimination

(Ar-R')
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[11][12]

Applying this reaction to 3-Bromoquinolin-2-amine allows for the introduction of a second,

diverse amino group at the C3 position, creating scaffolds with unique hydrogen bonding

capabilities and substitution vectors.

Protocol: General Procedure for Buchwald-Hartwig Amination Causality: This protocol

requires an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.[1] A strong,

non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the amine coupling

partner, facilitating its entry into the catalytic cycle.[13] Bulky, electron-rich phosphine ligands

(e.g., XPhos, SPhos) are often used to stabilize the palladium intermediates and promote the

crucial reductive elimination step.[11]

Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add 3-
Bromoquinolin-2-amine (1.0 equiv), the desired amine coupling partner (1.2-1.5 equiv), a

palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10

mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via

syringe.

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24

hours, monitoring by TLC or LC-MS.

Workup: After cooling, dilute the reaction with an organic solvent and water or an aqueous

ammonium chloride solution. Separate the layers and extract the aqueous phase.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate,

concentrate, and purify via column chromatography.

The C2-Amino Group: A Nucleophilic Center
The primary amine at the C2 position provides a second, orthogonal site for chemical

modification. Standard amine chemistry can be employed to further diversify the scaffold.
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Acylation/Sulfonylation: Reacting the amine with acyl chlorides, anhydrides, or sulfonyl

chlorides in the presence of a base yields the corresponding amides and sulfonamides. This

is a common tactic in medicinal chemistry to introduce groups that can act as hydrogen bond

acceptors or to modulate the compound's physicochemical properties, such as solubility and

lipophilicity.

Alkylation: While direct N-alkylation can be challenging to control, reductive amination with

aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary

amines at this position.

Applications in Drug Discovery: Building Diverse
Libraries
The true value of 3-Bromoquinolin-2-amine is realized when its dual reactivity is leveraged to

rapidly generate libraries of analogues for biological screening. Derivatives of the quinoline

scaffold are known to possess a wide range of biological activities, including potential as

anticancer and antimalarial agents.[9][14] Specifically, substituted quinolines have been

identified as potent inhibitors of key oncology targets like EGFR kinases.[9]

The logical workflow below illustrates how a researcher can systematically explore the

chemical space around this core.

Suzuki Coupling (C3) Amine Chemistry (C2)

3-Bromoquinolin-2-amine

Aryl Boronic Acid 1

Diversification at C3

Aryl Boronic Acid 2

Diversification at C3

Aryl Boronic Acid 'n'

Diversification at C3

Acyl Chloride 1

Diversification at C2

Aldehyde 2
(Reductive Amination)

Diversification at C2

Sulfonyl Chloride 'n'

Diversification at C2

Diverse Chemical Library
for Screening
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Caption: Library generation strategy using 3-Bromoquinolin-2-amine.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromoquinolin-2-amine must be consulted

prior to use, general precautions for related halo-amino-aromatic compounds should be

followed. Based on data for the closely related 3-bromoquinoline, the compound should be

handled with care.[15][16]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[17]

Handling: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15]

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][17] May

cause skin, eye, and respiratory irritation.[16]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected

from light.[5]

Conclusion
3-Bromoquinolin-2-amine (CAS 36825-31-7) is more than just another chemical intermediate;

it is a strategically designed building block that empowers chemists to efficiently and

systematically synthesize complex molecules. Its well-differentiated reactive sites—the bromine

atom ready for cross-coupling and the amino group for nucleophilic chemistry—provide a

logical and robust platform for diversification. For researchers and scientists in drug

development, mastering the application of this scaffold opens the door to the rapid generation

of novel compound libraries, accelerating the journey from initial hit to optimized lead

candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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